N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodiazole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with various functional groups, including a chloro, methoxy, and sulfonamide group. These substitutions confer unique chemical properties, making it valuable in various fields such as medicinal chemistry, material science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be performed using methanol in the presence of a catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is employed in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity and potential therapeutic effects.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Agrochemicals: The compound is explored for its potential use in developing new pesticides or herbicides with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues within the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: Contains an isoxazole moiety, offering different biological activities.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar sulfonamide functionality but with different substituents.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzodiazole core, combined with the chloro, methoxy, and sulfonamide groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16ClN3O4S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O4S/c1-19-13-6-5-11(9-14(13)20(2)16(19)21)25(22,23)18-12-8-10(17)4-7-15(12)24-3/h4-9,18H,1-3H3 |
InChI Key |
QXGLIJTWAOMXEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC)N(C1=O)C |
Origin of Product |
United States |
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